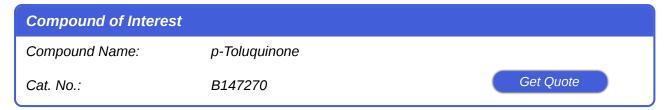


p-Toluquinone (CAS 553-97-9): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluquinone, with the CAS number 553-97-9, is a significant chemical intermediate and a subject of extensive research in medicinal chemistry, materials science, and diagnostics. This technical guide provides an in-depth overview of its physicochemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a thorough exploration of its proposed biological mechanisms of action. This document aims to serve as a comprehensive resource for professionals engaged in research and development involving **p-Toluquinone** and related compounds.

Physicochemical Properties

p-Toluquinone, also known as 2-methyl-1,4-benzoquinone, is a yellow to yellowish-green crystalline solid.[1][2] It is characterized by the following properties:



Property	Value	Reference(s)
CAS Number	553-97-9	[3]
IUPAC Name	2-methylcyclohexa-2,5-diene- 1,4-dione	[3]
Molecular Formula	C7H6O2	[3][4]
Molecular Weight	122.12 g/mol	[3][5]
Melting Point	66-70 °C	[6][7]
Boiling Point	186.6 °C at 760 mmHg	[8]
Density	1.173 g/cm ³	[1][8]
Solubility	Slightly soluble in water; soluble in ethanol, ether, acetone, ethyl acetate, and benzene.[1][9]	
Appearance	Yellow to yellowish-green crystalline solid	[1][2]
Odor	Pungent	[1]

Experimental Protocols Synthesis of p-Toluquinone from o-Toluidine

This protocol describes the oxidation of o-toluidine to **p-toluquinone** using potassium or sodium dichromate as the oxidizing agent.

Materials:

- o-Toluidine
- · Concentrated sulfuric acid
- Potassium dichromate or Sodium dichromate



- Deionized water
- Ether
- · Anhydrous calcium chloride
- Ice

Procedure:

- In a large beaker, prepare a solution of 20 g of o-toluidine in a mixture of 600 mL of water and 160 g (80 mL) of concentrated sulfuric acid.
- Immerse the beaker in an ice-water bath and begin continuous stirring.
- Over the course of one hour, add 20 g of finely powdered potassium dichromate in small portions (approximately 1 g at a time). Alternatively, a solution of 20 g of sodium dichromate in 100 mL of water can be added dropwise. Ensure the temperature does not rise above 10 °C.
- After the initial addition, leave the mixture in a cool place overnight.
- The next day, add a further 33 g of potassium dichromate or a solution of 40 g of sodium dichromate in 200 mL of water under the same temperature-controlled conditions.
- After four to five hours, extract the reaction mixture three times with ether.
- Combine the ethereal extracts and dry over anhydrous calcium chloride.
- Remove the ether by evaporation to obtain the crude **p-toluquinone**.
- Purify the crude product by steam distillation or sublimation. The purified p-toluquinone will form orange-yellow needles.[1]

Expected Yield: Approximately 19 g (82% of theoretical yield).[1]

Purification by Recrystallization

Foundational & Exploratory





This protocol provides a general yet detailed procedure for the purification of **p-toluquinone** by recrystallization from a suitable solvent like heptane or ethanol.[10]

Materials:

- Crude **p-Toluquinone**
- Heptane or Ethanol (reagent grade)
- Erlenmeyer flasks
- Heating mantle or hot plate
- Buchner funnel and filter flask
- Filter paper
- · Ice bath

Procedure:

- Place the crude p-toluquinone in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent (heptane or ethanol) to the flask, just enough to wet the solid.
- Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
 Add small portions of hot solvent until the p-toluquinone is completely dissolved. Avoid adding excess solvent to ensure a good yield.
- If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
- Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal precipitation.



- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
- Dry the crystals rapidly under a vacuum, for instance, in a desiccator over P2O5.[10]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This proposed HPLC method is based on common practices for the analysis of quinone compounds and can be used for purity assessment and quantification of **p-toluquinone**.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size)
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Deionized water (HPLC grade)
- Formic acid or Acetic acid (optional, for pH adjustment)

Chromatographic Conditions (Isocratic Method):

- Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need
 to be optimized based on the specific column and system. A small amount of acid (e.g., 0.1%
 formic acid) can be added to improve peak shape.
- Flow Rate: 1.0 mL/min



Column Temperature: 25 °C

Detection Wavelength: 254 nm

Injection Volume: 10 μL

Procedure:

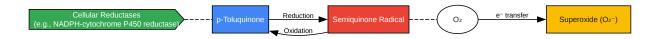
- Prepare a standard stock solution of **p-toluquinone** in the mobile phase.
- Prepare sample solutions by dissolving the p-toluquinone to be analyzed in the mobile phase.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard and sample solutions and record the chromatograms.
- Identify the **p-toluquinone** peak by comparing the retention time with that of the standard.
- Quantify the p-toluquinone content by comparing the peak area of the sample with that of the standard.

Biological Activity and Signaling Pathways

p-Toluquinone's biological activity is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses.

Redox Cycling and Oxidative Stress

Quinones like **p-toluquinone** can be reduced by cellular reductases to semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide anions. This futile cycle, known as redox cycling, leads to a significant increase in intracellular ROS, causing oxidative stress.[11][12]



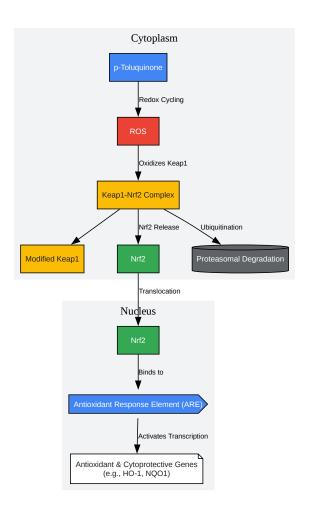


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Caption: Redox cycling of **p-Toluquinone** leading to superoxide generation.

Activation of the Keap1-Nrf2 Signaling Pathway

The oxidative stress induced by **p-toluquinone** is a potent activator of the Keap1-Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative damage. ROS can oxidize critical cysteine residues on Keap1, leading to its conformational change and the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.



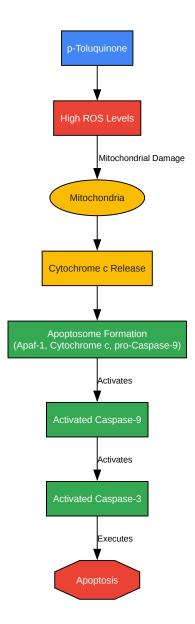
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Caption: Proposed activation of the Keap1-Nrf2 pathway by **p-Toluquinone**.



Induction of Apoptosis

High levels of oxidative stress induced by **p-toluquinone** can overwhelm cellular defense mechanisms, leading to programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of a cascade of caspases.



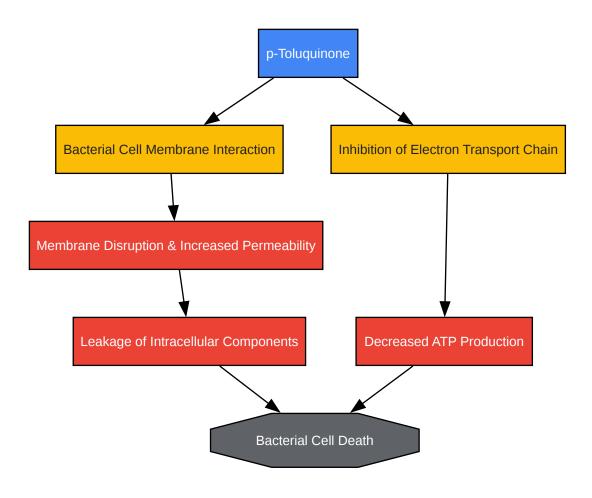
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Caption: Proposed intrinsic pathway of apoptosis induced by **p-Toluquinone**.

Antimicrobial Mechanism of Action



The antimicrobial properties of quinones are believed to stem from their ability to disrupt bacterial cell membranes and interfere with cellular respiration.



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Caption: Proposed antimicrobial workflow of **p-Toluquinone**.

Applications in Research and Development

p-Toluquinone serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and dye industries.[13] Its reactivity makes it a valuable precursor for the synthesis of more complex molecules.[13] In drug development, its biological activities, including its potential as an antimicrobial and its role in redox modulation, are areas of active investigation.[13]

Safety and Handling



p-Toluquinone is harmful if swallowed and causes skin and eye irritation.[3] It is also toxic if swallowed.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] It should be stored in a cool, dark, and well-ventilated area away from incompatible substances such as strong oxidizing agents. [6][9]

Conclusion

p-Toluquinone (CAS 553-97-9) is a compound of significant interest due to its diverse applications and biological activities. This guide has provided a comprehensive overview of its properties, detailed experimental protocols, and insights into its mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this important molecule. Further research into the specific signaling pathways and therapeutic potential of **p-toluquinone** is warranted and is expected to yield valuable discoveries.

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